molecular formula C5H9NOS B13224842 (1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one

(1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one

Katalognummer: B13224842
Molekulargewicht: 131.20 g/mol
InChI-Schlüssel: IYJVZZVNMPNBDK-NRAWUNKKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,4S)-2Lambda4-thia-5-azabicyclo[221]heptan-2-one is a unique bicyclic compound that features a sulfur and nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an azabicycloheptane derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Wirkmechanismus

The mechanism of action of (1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor signaling, and changes in cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptane: A similar compound lacking the ketone group.

    (1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-ol: A hydroxylated derivative.

Uniqueness

(1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C5H9NOS

Molekulargewicht

131.20 g/mol

IUPAC-Name

(1S,4S)-2λ4-thia-5-azabicyclo[2.2.1]heptane 2-oxide

InChI

InChI=1S/C5H9NOS/c7-8-3-4-1-5(8)2-6-4/h4-6H,1-3H2/t4-,5-,8?/m0/s1

InChI-Schlüssel

IYJVZZVNMPNBDK-NRAWUNKKSA-N

Isomerische SMILES

C1[C@H]2CN[C@@H]1CS2=O

Kanonische SMILES

C1C2CNC1CS2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.